(R)-3-Phenoxy-mandelonitrile
Overview
Description
®-3-Phenoxy-mandelonitrile is an organic compound that belongs to the class of mandelonitriles It is characterized by the presence of a phenoxy group attached to the mandelonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenoxy-mandelonitrile typically involves the reaction of ®-mandelonitrile with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-3-Phenoxy-mandelonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: ®-3-Phenoxy-mandelonitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
®-3-Phenoxy-mandelonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of ®-3-Phenoxy-mandelonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The phenoxy group can enhance its binding affinity to target proteins, leading to the modulation of their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
®-Mandelonitrile: Lacks the phenoxy group, making it less reactive in certain substitution reactions.
®-3-Methoxy-mandelonitrile: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and biological activity.
®-3-Chloro-mandelonitrile: The presence of a chloro group can significantly change its chemical properties and reactivity.
Uniqueness: ®-3-Phenoxy-mandelonitrile is unique due to the presence of the phenoxy group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other mandelonitrile derivatives and contributes to its versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71962-66-8 | |
Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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